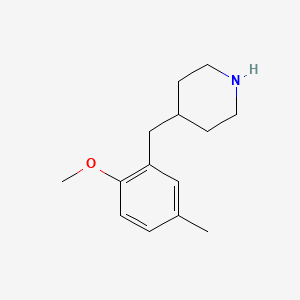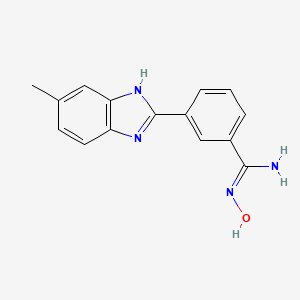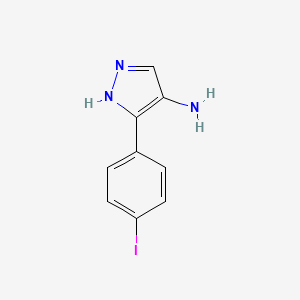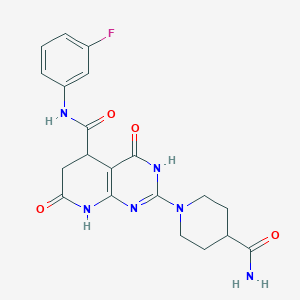![molecular formula C19H23FN4O4S2 B12636841 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a thiazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group through a sulfonylation reaction. The thiazole ring is then incorporated via a coupling reaction, and the final product is obtained through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JNJ-42226314: A compound with a similar piperazine and fluorophenyl structure, known for its selective inhibition of monoacylglycerol lipase.
Indole Derivatives: Compounds containing indole and piperazine moieties, studied for their diverse biological activities.
Uniqueness
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide is unique due to its combination of a piperazine ring, a thiazole ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C19H23FN4O4S2 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide |
InChI |
InChI=1S/C19H23FN4O4S2/c1-14-13-21-19(29-14)22-17(25)3-2-4-18(26)23-9-11-24(12-10-23)30(27,28)16-7-5-15(20)6-8-16/h5-8,13H,2-4,9-12H2,1H3,(H,21,22,25) |
InChI-Schlüssel |
QPOWAVHDXNHVHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)CCCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12636775.png)

![2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636778.png)
![{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B12636781.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)


![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)



